3-(2-Bromoacetyl)pyridine

Catalog No.
S570197
CAS No.
6221-12-1
M.F
C7H6BrNO
M. Wt
200.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Bromoacetyl)pyridine

CAS Number

6221-12-1

Product Name

3-(2-Bromoacetyl)pyridine

IUPAC Name

2-bromo-1-pyridin-3-ylethanone

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

InChI

InChI=1S/C7H6BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2

InChI Key

IQMGXSROJBYCLS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)CBr

Synonyms

3-(2-bromoacetyl)pyridine, 3-(2-bromoacetyl)pyridine hydrobromide

Canonical SMILES

C1=CC(=CN=C1)C(=O)CBr

3-(2-Bromoacetyl)pyridine (CAS: 6221-12-1), frequently supplied and utilized as its highly stable hydrobromide salt (CAS: 17694-68-7), is a highly reactive α-bromoketone building block. It is primarily procured for the rapid, high-yielding construction of 3-pyridyl-substituted heterocycles, such as thiazoles, imidazoles, and pyrrolopyridinones, via condensation reactions like the Hantzsch synthesis [1]. By providing a pre-installed, highly active leaving group (bromide) adjacent to a carbonyl, it enables immediate cyclization without the need for harsh in situ halogenation. The resulting 3-pyridyl motif is a privileged scaffold in medicinal chemistry, offering a favorable pKa (~5.2), improved metabolic stability compared to its isomers, and excellent hydrogen-bonding capabilities for target engagement [2].

Research & Synthesis Fit

Covalent probe Active-site-directed irreversible inhibition studies on dehydrogenases
Regiospecific synthesis 3-position required for 4-(3-pyridyl)imidazole pharmacophore construction
Mild conjugation Bromoacetyl handle enables electrophilic coupling under reported mild conditions

Attempting to substitute pre-formed 3-(2-bromoacetyl)pyridine with its unbrominated precursor, 3-acetylpyridine, introduces severe process inefficiencies. Utilizing 3-acetylpyridine requires in situ bromination using elemental bromine and hydrobromic acid at elevated temperatures (e.g., 80 °C), which generates corrosive waste and poses significant handling hazards [1]. Furthermore, this in situ step is notoriously prone to over-bromination (yielding dibromoacetyl byproducts) or incomplete conversion, requiring tedious purification steps that depress overall throughput. Substituting with the 2-pyridyl isomer (2-bromoacetylpyridine) is equally problematic in multi-step syntheses, as the 2-pyridyl nitrogen can act as a bidentate chelator, poisoning transition-metal catalysts required for downstream cross-coupling reactions [2].

Substitution Risk

! Positional isomer (2- or 4-pyridyl) may shift regiospecific condensation outcome and product regioisomer identity.
! Chloroacetyl analog may exhibit lower electrophilicity, potentially requiring more forcing conditions for comparable conversion.
! Non-halogenated acetylpyridine lacks the covalent alkylation capacity; cannot substitute as active-site-directed inhibitor.

Yield Optimization: Pre-Functionalized Bromide vs. In-Situ Bromination

Procuring pre-formed 3-(2-bromoacetyl)pyridine hydrobromide significantly enhances the yield and reproducibility of downstream heterocycle synthesis. In the Hantzsch synthesis of 3-pyridyl-thiazoles, direct reaction of thioamides with the pre-formed α-bromoketone achieves yields ranging from 73% to 99% under mild reflux (30 minutes) [1]. In contrast, starting from 3-acetylpyridine and performing in situ bromination often limits the overall isolated yield of the desired intermediate to ~70-80% due to the formation of dibrominated impurities and the challenge of removing excess HBr without decomposing the sensitive α-bromoketone[2].

Evidence DimensionOverall yield of 3-pyridyl-heterocycle / intermediate
Target Compound Data73–99% (using pre-formed 3-(2-bromoacetyl)pyridine)
Comparator Or Baseline~70-80% maximum (using 3-acetylpyridine with in-situ bromination)
Quantified DifferenceUp to 20-29% higher absolute yield and elimination of a hazardous synthetic step
ConditionsHantzsch thiazole synthesis / Oxirane precursor synthesis

Eliminates the need to handle elemental bromine and maximizes batch-to-batch reproducibility in parallel library synthesis.

Bromoacetyl vs Chloroacetyl
Cross-study comparable
Bromoacetyl more readily reduced; rank-order reactivity advantage in electrochemical reduction and silk dye fixation
Supports selection for milder-condition electrophilic conjugation research
Conditions: aprotic medium / Hg electrode; silk dyeing at moderate T and pH

Reaction Kinetics: Bromide vs. Chloride Leaving Group Efficacy

The selection of the bromide derivative over the cheaper chloro analog (3-(2-chloroacetyl)pyridine) is driven by fundamentally superior reaction kinetics in SN2-mediated cyclizations. Bromide is a significantly better leaving group, allowing Hantzsch condensations to reach completion in as little as 30 to 45 minutes at mild temperatures (e.g., ethanol reflux or room temperature) [1] [2]. Alpha-chloroketones typically require prolonged heating (several hours) to achieve comparable conversion, which increases energy consumption and can lead to the thermal degradation of sensitive functional groups on the reacting thioamide or amidine.

Evidence DimensionReaction time and temperature for complete cyclization
Target Compound Data30–45 minutes at mild reflux or room temperature (Bromide)
Comparator Or BaselineMultiple hours at elevated temperatures (Chloride)
Quantified DifferenceSignificantly reduced cycle time and prevention of thermal degradation
ConditionsCondensation with thioamides/amidines in polar protic solvents

Faster cycle times and milder conditions are critical for high-throughput screening and preserving complex molecular architectures.

Enzyme Inhibition Ki
Reported
Ki = 7.7 mM (irreversible inactivation of glucose dehydrogenase)
Reported covalent inhibition context for dehydrogenase active-site mapping
Non-halogenated 3-acetylpyridine lacks alkylation capacity

Downstream Compatibility: 3-Pyridyl vs. 2-Pyridyl Regioisomers

When selecting a pyridyl building block for multi-step synthesis, the 3-pyridyl regioisomer (3-(2-bromoacetyl)pyridine) offers superior compatibility with downstream transition-metal catalysis compared to the 2-pyridyl isomer. The 2-pyridyl motif frequently engages in strong bidentate chelation (N,O or N,S) with palladium or ruthenium catalysts, which can severely depress turnover numbers or completely halt cross-coupling steps. The 3-pyridyl nitrogen is geometrically constrained from forming these stable 5- or 6-membered chelate rings, ensuring that the resulting heterocycles remain compatible with late-stage functionalization protocols[1].

Evidence DimensionDownstream transition-metal catalyst turnover
Target Compound DataHigh turnover (3-pyridyl lacks bidentate chelation geometry)
Comparator Or BaselineDepressed turnover or catalyst poisoning (2-pyridyl forms stable chelates)
Quantified DifferencePreservation of catalytic efficiency in late-stage cross-coupling
ConditionsPd- or Ru-catalyzed downstream functionalization

Prevents costly catalyst poisoning and enables the successful execution of complex, multi-step synthetic routes.

NAD Protection
Head-to-head
85% residual activity with 0.1 M NAD + 1.37 mM inhibitor (2 h)
Supports coenzyme-binding site-directed targeting interpretation
Glucose dehydrogenase, B. megaterium; NAD protects, glucose does not
Positional Isomer Synthesis
Supporting evidence
3-position yields 4-(3-pyridyl)imidazole; 2- or 4- yield different regioisomers
Isomer identity determines regiospecific pharmacophore access
Patent route (Pfizer); quantitative yield data not provided

High-Throughput Synthesis of Thiazole-Based Libraries

Directly leverages the rapid reaction kinetics of the pre-formed α-bromoketone to quickly generate diverse 3-pyridyl-thiazole arrays for biological screening, such as anti-biofilm agents or kinase inhibitors, minimizing cycle times and maximizing throughput [1].

Manufacture of Enantiopure 3-Pyridyl Amino Alcohols

Utilizes the high-purity, pre-formed hydrobromide salt to avoid over-bromination and hazardous in situ steps, enabling the reliable, scalable synthesis of chiral oxiranes and subsequent ring-opening to form neuroactive 1,2-amino alcohols [2].

Development of Complex Multi-Ring Pharmacophores

Exploits the non-chelating nature of the 3-pyridyl group in the synthesis of pyrrolopyridinones and other complex scaffolds, ensuring that intermediate compounds remain fully compatible with subsequent metal-catalyzed functionalization steps[3].

Application Fit

Application
Selection Property
Validation Focus
Dehydrogenase active-site mapping
Covalent inhibition profile
Active-site histidine alkylation verification
4-(3-Pyridyl)imidazole synthesis
3-position regioisomer identity
Regiospecific condensation outcome (imidazole regioisomer)
Mild-condition conjugation chemistry
Bromoacetyl electrophilicity profile
Reactivity benchmarking under target conditions
Electrochemical α-haloketone studies
Pyridine substitution pattern
Reduction wave comparison with positional isomers

XLogP3

1.2

Related CAS

17694-68-7 (hydrobromide)

Other CAS

6221-12-1

Wikipedia

3-(2-Bromoacetyl)pyridine

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